molecular formula C25H17BrN2O6S B2518397 (E)-4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate CAS No. 683250-63-7

(E)-4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate

Cat. No. B2518397
CAS RN: 683250-63-7
M. Wt: 553.38
InChI Key: SIPNWTSEJCIPFV-OMCISZLKSA-N
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Description

(E)-4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C25H17BrN2O6S and its molecular weight is 553.38. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic and Medicinal Chemistry

The compound is extensively used in the synthesis of heterocyclic compounds. For instance, studies have shown the reaction of 3-[3-(dimethylamino)-1-oxo-2-propenyl]chromen-2-ones with 3-amino-4-cyanopyrazole results in the formation of pyrazolopyrimidines and imidazothiazoles, which have potential medicinal applications. These heterocyclic compounds are known for their antimicrobial properties and are further researched for their biological activities (Rao & Reddy, 2008).

Antimicrobial Studies

The compound serves as a precursor for synthesizing various thiazole derivatives. For example, derivatives such as 3-(5-((2-oxo-2H-chromen-4-yl)thio)-4-phenyl-thiazol-2-yl)-2-substitutedphenyl thiazolidin-4-ones have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed significant activity against specific microbial strains, indicating potential for drug development (Prajapati, Lakum & Chikhalia, 2015).

Quantum Chemical Studies

New coumarins have been synthesized and characterized by various spectroscopic techniques. Density Functional Theory calculations of these coumarins provide detailed descriptions of the orbitals, including spatial characteristics, nodal patterns, and the contributions of individual atoms. This fundamental research aids in understanding the chemical behavior and potential applications of these compounds (Al-Amiery et al., 2016).

Cytotoxic Studies

The compound is also used in synthesizing novel series of thiazole derivatives with coumarin nucleus, which have shown potent cytotoxic activities. For instance, the use of ultrasound irradiation for rapid synthesis demonstrated the potential of these compounds in therapeutic applications, especially against certain cell lines (Gomha & Khalil, 2012).

properties

IUPAC Name

[4-[(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN2O6S/c1-13(29)33-23-21(31-2)7-14(8-22(23)32-3)6-16(11-27)24-28-19(12-35-24)18-10-15-9-17(26)4-5-20(15)34-25(18)30/h4-10,12H,1-3H3/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPNWTSEJCIPFV-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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